

Application Notes & Protocols: Analytical Characterization of (1-methyl-1H-pyrazol-4-yl)methanol

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Compound of Interest

Compound Name: (1-methyl-1H-pyrazol-4-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of **(1-methyl-1H-pyrazol-4-yl)methanol**, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound.

Compound Information

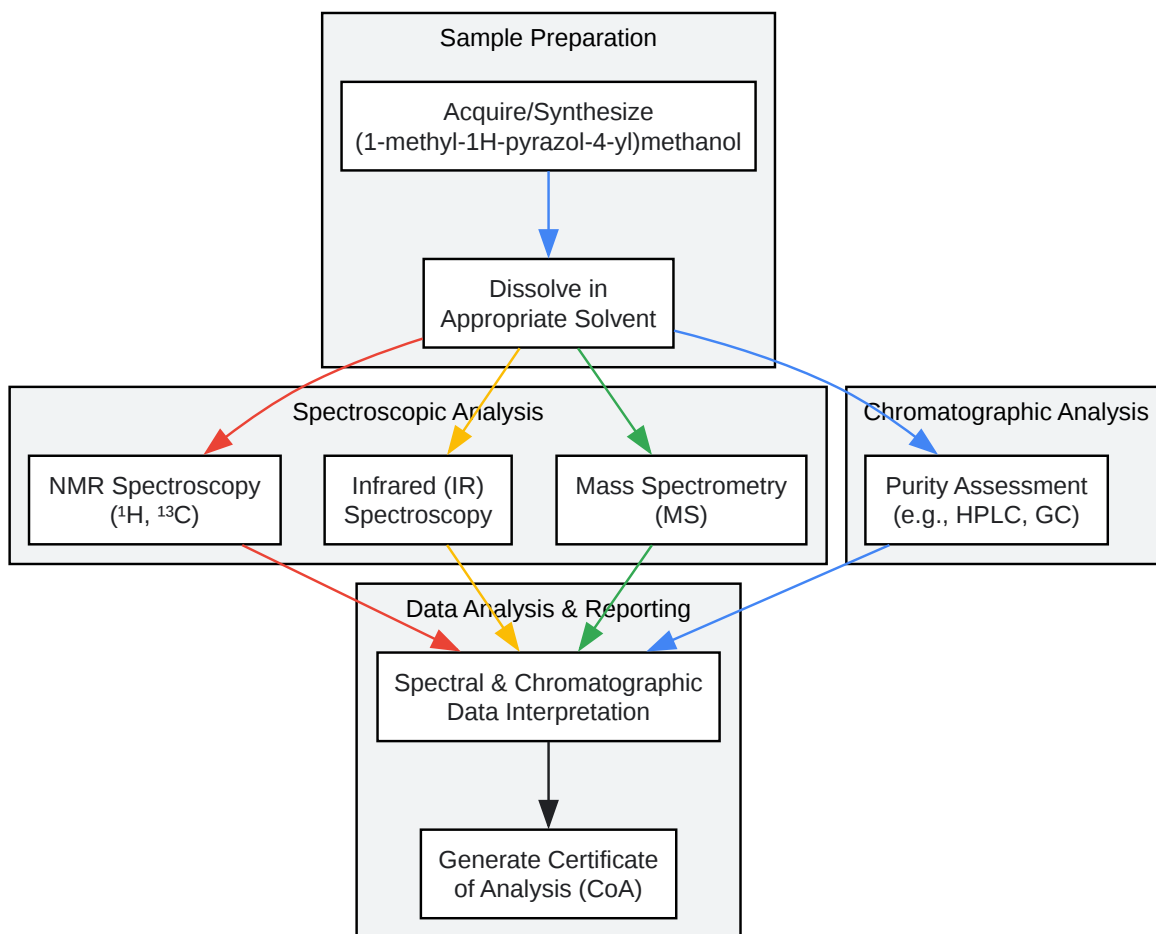
(1-methyl-1H-pyrazol-4-yl)methanol is a heterocyclic alcohol that serves as a versatile building block in medicinal chemistry. Its structure allows for further functionalization, making it a valuable precursor in the development of kinase inhibitors and other bioactive molecules.

Table 1: Physicochemical Properties of **(1-methyl-1H-pyrazol-4-yl)methanol**

Property	Value	Source
IUPAC Name	(1-methyl-1H-pyrazol-4-yl)methanol	PubChem[1]
CAS Number	112029-98-8	PubChem[1]
Molecular Formula	C ₅ H ₈ N ₂ O	PubChem[1]
Molecular Weight	112.13 g/mol	PubChem[1]
Boiling Point	243°C	MySkinRecipes[2]
Appearance	Expected to be a solid or liquid at room temperature	General Knowledge
Storage	Room temperature, dry conditions	MySkinRecipes[2]

Experimental Workflow

The following diagram outlines the typical workflow for the comprehensive analytical characterization of a chemical substance like **(1-methyl-1H-pyrazol-4-yl)methanol**.



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Caption: Experimental workflow for the analytical characterization of **(1-methyl-1H-pyrazol-4-yl)methanol**.

Experimental Protocols

The following are detailed protocols for the key analytical techniques used to characterize **(1-methyl-1H-pyrazol-4-yl)methanol**.

NMR spectroscopy is essential for the structural elucidation of the molecule.

- ¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of **(1-methyl-1H-pyrazol-4-yl)methanol** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature.
- Expected ¹H NMR Spectral Data (in DMSO-d₆):
 - A singlet for the N-methyl protons (CH₃) is anticipated around δ 3.7-3.9 ppm.
 - A doublet for the methylene protons (CH₂) is expected around δ 4.3-4.5 ppm.
 - A triplet for the hydroxyl proton (OH) may appear around δ 4.7-4.9 ppm.[3]
 - Two singlets for the pyrazole ring protons (CH) are expected in the aromatic region, around δ 7.4 and 7.6 ppm.[3]
- ¹³C NMR Spectroscopy Protocol:
 - Sample Preparation: Use the same sample prepared for ¹H NMR.
 - Instrumentation: Use the same NMR spectrometer.
 - Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
 - Expected ¹³C NMR Spectral Data:
 - The N-methyl carbon (CH₃) should appear around δ 35-40 ppm.
 - The methylene carbon (CH₂) is expected around δ 55-60 ppm.
 - The pyrazole ring carbons (C and CH) will resonate in the range of δ 115-140 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.

- Protocol (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Expected IR Absorption Bands:
 - A broad peak in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol group.
 - Peaks in the 2850-3000 cm^{-1} range due to C-H stretching.
 - Absorption bands around 1400-1600 cm^{-1} characteristic of the C=N and C=C stretching of the pyrazole ring.
 - A peak around 1000-1200 cm^{-1} for the C-O stretching of the primary alcohol.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

- Protocol (Electrospray Ionization - ESI):
 - Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
 - Instrumentation: Use a mass spectrometer equipped with an ESI source.
 - Data Acquisition: Acquire the mass spectrum in positive ion mode.
 - Expected Mass Spectrum:
 - The molecular ion peak $[\text{M}+\text{H}]^+$ is expected at an m/z of approximately 113.07, corresponding to the protonated molecule ($\text{C}_5\text{H}_9\text{N}_2\text{O}^+$).

HPLC is used to assess the purity of the compound.

- Protocol:
 - Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
 - Instrumentation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is commonly used.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).
 - Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

Based on available data for similar compounds, **(1-methyl-1H-pyrazol-4-yl)methanol** should be handled with care. It may cause skin and eye irritation, and respiratory irritation.^[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Store in a cool, dry, and well-ventilated area.

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References

- 1. (1-methyl-1H-pyrazol-4-yl)methanol | C₅H₈N₂O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methyl-1H-pyrazol-4-yl)methanol [myskinrecipes.com]
- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
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